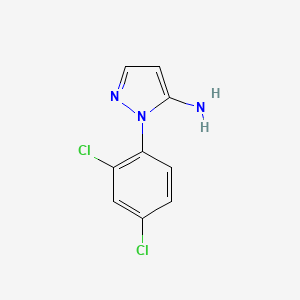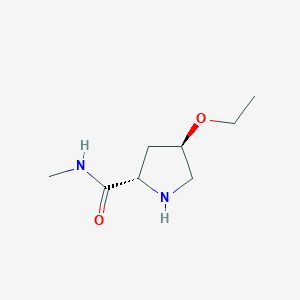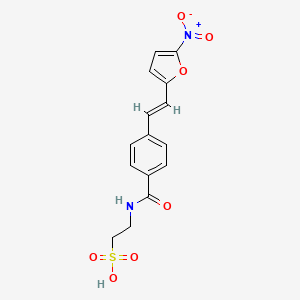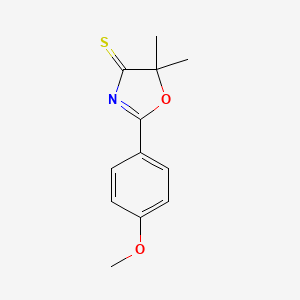![molecular formula C30H22Cl2N2O2 B12880693 (4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique biphenyl structure with dichloro substitutions and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of chlorinated benzene derivatives.
Introduction of Oxazole Rings: The oxazole rings are introduced via a cyclization reaction involving phenylhydrazones and aldehydes under acidic conditions.
Final Assembly: The final compound is assembled by linking the biphenyl core with the oxazole rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen substitutions can occur, leading to the formation of different biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, hydroxy compounds, and quinone derivatives.
Aplicaciones Científicas De Investigación
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: A simpler biphenyl derivative with dichloro substitutions.
Bis(4-chlorophenyl) sulfone: Another biphenyl derivative with sulfone groups.
Uniqueness
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its combination of biphenyl and oxazole structures, which confer distinct chemical and biological properties not found in simpler biphenyl derivatives.
Propiedades
Fórmula molecular |
C30H22Cl2N2O2 |
|---|---|
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
(4S)-2-[4-chloro-2-[5-chloro-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H22Cl2N2O2/c31-21-11-13-23(29-33-27(17-35-29)19-7-3-1-4-8-19)25(15-21)26-16-22(32)12-14-24(26)30-34-28(18-36-30)20-9-5-2-6-10-20/h1-16,27-28H,17-18H2/t27-,28-/m1/s1 |
Clave InChI |
VZKGNDDPPNDBNW-VSGBNLITSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=C(C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1C(N=C(O1)C2=C(C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)



![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)



